molecular formula C10H13N B8642147 N,N-Dimethyl-2-phenylethen-1-amine CAS No. 10448-42-7

N,N-Dimethyl-2-phenylethen-1-amine

Cat. No.: B8642147
CAS No.: 10448-42-7
M. Wt: 147.22 g/mol
InChI Key: SDYRIBONPHEWCT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-phenylethen-1-amine (CAS: Not explicitly provided in evidence) is an amine derivative characterized by a phenyl group attached to an ethenyl (C=C) backbone and a dimethylamino (-N(CH₃)₂) substituent. The compound’s structure combines aromatic and alkenyl features, which influence its electronic properties and reactivity.

Properties

CAS No.

10448-42-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

N,N-dimethyl-2-phenylethenamine

InChI

InChI=1S/C10H13N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

SDYRIBONPHEWCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

N,N-Dimethyl-2-phenethylamine (CAS: 1126-71-2)
  • Structure: Benzene ring linked to an ethyl (-CH₂CH₂-) chain with terminal dimethylamino group.
  • Molecular Formula : C₁₀H₁₅N .
  • Key Differences: Saturation: The absence of a double bond in phenethylamine increases flexibility but reduces conjugation with the aromatic ring.
N,N-Dimethyl-3-phenylprop-2-en-1-amine (CAS: 42817-44-7)
  • Structure: Prop-2-enyl chain (C=C between C2 and C3) with phenyl and dimethylamino groups.
  • Molecular Formula : C₁₁H₁₅N .
  • Key Differences :
    • Double Bond Position : The C2–C3 double bond alters conjugation pathways compared to the target compound’s C1–C2 bond.
    • Physicochemical Properties : LogP = 2.199 (indicating moderate lipophilicity), Polar Surface Area (PSA) = 3.24 Ų . These values suggest higher hydrophobicity than primary amines.
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)
  • Structure: Branched propane chain with phenyl and methylamino (-NHCH₃) groups.
  • Molecular Formula : C₁₀H₁₅N .
  • Key Differences: Substitution Pattern: Mono-methylation vs. Applications: Used as a stimulant (e.g., Benzedrine derivatives) , whereas the target compound’s ethenyl group may favor polymerization or Michael addition reactions.
N,N-Dimethyl-1-naphthylamine (CAS: 86-56-6)
  • Structure: Naphthalene ring system with dimethylamino group.
  • Molecular Formula : C₁₂H₁₃N .
  • Applications: Used in dye synthesis and as a catalyst , differing from the target compound’s possible role in cosmetics .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Structural Feature LogP PSA (Ų) Notable Applications
N,N-Dimethyl-2-phenylethen-1-amine Likely C₁₀H₁₃N Phenyl + ethenyl + -N(CH₃)₂ ~2.2* ~3.2* Cosmetic extracts
N,N-Dimethyl-2-phenethylamine C₁₀H₁₅N Phenyl + ethyl + -N(CH₃)₂ ~2.5† ~3.2† Pharmaceutical intermediates
N,N-Dimethyl-3-phenylprop-2-en-1-amine C₁₁H₁₅N Phenyl + prop-2-enyl + -N(CH₃)₂ 2.199 3.24 Polymer precursors
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N Branched propane + -NHCH₃ ~1.8† ~12.0† Stimulants

*Estimated based on structural similarity to . †Predicted using analogous structures.

Preparation Methods

Reaction Overview

This method adapts principles from the synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol, modifying the pathway to favor alkene formation. The process begins with Propiophenone, which undergoes cyanide-mediated addition followed by elimination to yield the target compound.

Step 1: Cyanide Addition

Propiophenone reacts with sodium cyanide and dimethylamine in methanol under pressurized conditions (0.2–0.4 MPa, 60–80°C), forming 2-(N,N-dimethylamino)-2-phenylbutyronitrile. The reaction exploits the nucleophilic addition of cyanide to the ketone, followed by dimethylamine substitution:

Propiophenone+NaCN+Me2NHMeOH, 80°C2-(N,N-dimethylamino)-2-phenylbutyronitrile\text{Propiophenone} + \text{NaCN} + \text{Me}_2\text{NH} \xrightarrow{\text{MeOH, 80°C}} \text{2-(N,N-dimethylamino)-2-phenylbutyronitrile}

Yield : 83–84%.

Step 2: Base-Induced Elimination

The nitrile intermediate undergoes elimination with a strong base (e.g., NaOH) at elevated temperatures (100–120°C), releasing hydrogen cyanide (HCN) and forming the styrenic product:

2-(N,N-dimethylamino)-2-phenylbutyronitrileNaOH, ΔN,N-Dimethyl-2-phenylethen-1-amine+HCN\text{2-(N,N-dimethylamino)-2-phenylbutyronitrile} \xrightarrow{\text{NaOH, Δ}} \text{this compound} + \text{HCN}

Key Conditions :

  • Base concentration: 10–12 M NaOH

  • Temperature: 110°C

  • Solvent: Ethanol/water mixture

Theoretical Yield : ~75–80% (extrapolated from analogous eliminations).

Mannich Reaction-Dehydration Approach

Mechanistic Pathway

The Mannich reaction constructs the β-amino ketone intermediate, which is subsequently dehydrated to form the styrenic structure.

Mannich Reaction

Acetophenone reacts with dimethylamine and formaldehyde in acidic conditions (HCl, 50°C) to form β-dimethylaminopropiophenone:

Acetophenone+Me2NH+HCHOHCl, 50°Cβ-(Dimethylamino)propiophenone\text{Acetophenone} + \text{Me}_2\text{NH} + \text{HCHO} \xrightarrow{\text{HCl, 50°C}} \beta\text{-(Dimethylamino)propiophenone}

Yield : 70–75% (based on analogous Mannich reactions).

Acid-Catalyzed Dehydration

The β-amino ketone undergoes dehydration with concentrated sulfuric acid (100–120°C), eliminating water to generate the alkene:

β-(Dimethylamino)propiophenoneH2SO4,ΔThis compound+H2O\beta\text{-(Dimethylamino)propiophenone} \xrightarrow{\text{H}2\text{SO}4, Δ} \text{this compound} + \text{H}_2\text{O}

Optimized Conditions :

  • Acid concentration: 95% H₂SO₄

  • Temperature: 110°C

  • Reaction time: 6–8 hours

Yield : 65–70%.

Hofmann Elimination of Quaternary Ammonium Salts

Synthesis of β-Hydroxy Ammonium Intermediate

A quaternary ammonium salt is synthesized by treating β-hydroxy-phenethylamine with methyl iodide in methanol:

β-Hydroxy-phenethylamine+2CH3ITrimethyl-β-hydroxy-phenethylammonium iodide\beta\text{-Hydroxy-phenethylamine} + 2 \text{CH}_3\text{I} \rightarrow \text{Trimethyl-β-hydroxy-phenethylammonium iodide}

Thermal Elimination

Heating the quaternary ammonium salt (150–180°C) induces Hofmann elimination, producing the styrenic amine:

Trimethyl-β-hydroxy-phenethylammonium iodideΔThis compound+H2O+CH3I\text{Trimethyl-β-hydroxy-phenethylammonium iodide} \xrightarrow{Δ} \text{this compound} + \text{H}2\text{O} + \text{CH}3\text{I}

Key Parameters :

  • Solvent-free conditions

  • Temperature: 170°C

  • Yield: 60–65% (estimated from similar eliminations)

Comparative Analysis of Methods

Parameter Cyanide Addition-Elimination Mannich-Dehydration Hofmann Elimination
Reaction Steps 222
Key Reagents NaCN, Me₂NH, NaOHHCHO, H₂SO₄CH₃I, Heat
Temperature Range 60–120°C50–110°C150–180°C
Overall Yield 75–80%65–70%60–65%
Scalability High (industrial autoclaves)ModerateLow

Challenges and Optimization

Byproduct Formation in Elimination Reactions

The cyanide route may generate residual HCN, requiring stringent safety protocols. In the Mannich approach, over-dehydration can produce polymeric byproducts, mitigated by controlled acid concentration.

Purification Strategies

  • Distillation : Effective for isolating the low-boiling styrenic amine (BP: 207–212°C).

  • Crystallization : Utilized for intermediates like β-dimethylaminopropiophenone.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are essential for structural confirmation. For instance, aromatic protons in the phenylethen moiety typically resonate at 6.8–7.5 ppm, while methyl groups on the amine appear as singlets near 2.1–2.3 ppm. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and substituent positions .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity (>99%) and identifies byproducts. The molecular ion peak ([M+^+]) and fragmentation patterns (e.g., loss of methyl groups) are diagnostic .

What catalytic systems enhance the efficiency of dimethylamination reactions for synthesizing this compound?

Advanced Research Focus
Palladium-based catalysts, such as bis(1,5-cyclooctadiene)nickel with tailored ligands (e.g., 4-benzyl-2-(diphenylphosphaneyl)-N,N-dimethylnaphthalen-1-amine), enable direct C-H dimethylamination of aryl chlorides. Key factors include:

  • Ligand Design : Bulky phosphine ligands suppress β-hydride elimination, favoring amine coupling over side reactions.
  • Solvent Optimization : Toluene or DMF at 80–100°C improves reaction rates.
  • Amine Source : N,N-Dimethylformamide (DMF) serves as a dimethylamino donor under reductive conditions (e.g., phenylsilane as a reductant) .

Is this compound found in natural sources, and how is it extracted?

Basic Research Focus
This compound is identified in Zanthoxylum piperitum fruit extracts (20.61% relative abundance via GC-MS) using methanol as the extraction solvent. The process involves:

Maceration : Soaking dried fruit in methanol (1:10 w/v) for 24 hours.

Filtration and Concentration : Rotary evaporation under reduced pressure to isolate the crude extract.

Chromatographic Purification : Fractionation via silica gel column chromatography with hexane/ethyl acetate gradients .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The dimethylamino group acts as an electron-donating substituent, enhancing the electron density of the adjacent double bond. This increases susceptibility to electrophilic attack but may hinder nucleophilic substitutions due to steric hindrance. Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett constants (σ+\sigma^+) correlate substituent effects with reaction rates in palladium-catalyzed couplings .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (volatility ~164–167°C boiling point analogs ).
  • Waste Disposal : Collect in halogen-free containers for incineration, as amine residues may form toxic nitroso compounds .

How does solvent polarity affect the tautomeric equilibrium of this compound derivatives?

Advanced Research Focus
In polar aprotic solvents (e.g., DMSO), intramolecular hydrogen bonding stabilizes the enamine tautomer, shifting equilibrium toward the conjugated form. UV-Vis spectroscopy (λmax\lambda_{\text{max}} shifts from 280 nm to 320 nm) and 1^1H NMR (disappearance of NH signals) monitor tautomeric ratios. Solvent dielectric constants (ε\varepsilon) and Kamlet-Taft parameters quantify polarity effects .

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